molecular formula C12H11BrN2O2 B1527956 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one CAS No. 1511468-75-9

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1527956
CAS No.: 1511468-75-9
M. Wt: 295.13 g/mol
InChI Key: CFAOTXJNWNSQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (5-BPDE) is an organic compound belonging to the dihydropyrimidinone family. It is a white solid compound of molecular weight 206.08 g/mol, and it has a melting point of 166-168°C. 5-BPDE has been widely studied in recent years due to its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Synthesis of Nucleoside Analogues

The compound 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one can serve as a precursor in the synthesis of nucleoside analogues, offering a pathway to diverse biologically active molecules. For instance, the transformation of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, followed by coupling to di-O-benzylideneribose, leads to the formation of pseudouridine analogues, showcasing the utility of brominated pyrimidines in nucleoside synthesis (Brown, Burdon, & Slatcher, 1968).

Antiviral Applications

Substituted pyrimidines, including those derived from brominated precursors, have shown potential in antiviral research. The creation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates significant antiretroviral activity, highlighting the compound's relevance in developing treatments against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Inhibition of Enzymatic Activity

Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from brominated precursors, has shown these compounds to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. This suggests a potential application in developing therapeutic agents targeting specific metabolic pathways (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Biochemical and Biological Properties

The study of brominated pyrimidines like 5-bromotubercidin (BrTu) has revealed their ability to interfere with various cellular processes, including inhibiting DNA-dependent RNA synthesis and having selective effects on viral RNA synthesis. This provides insight into the compound's potential for therapeutic use and as a metabolic probe for studying cell-virus relationships (Brdar & Reich, 2008).

Analgesic and Anti-pyretic Activities

Novel pyrimidine derivatives of the coumarin moiety, synthesized from brominated compounds, have shown significant analgesic and anti-pyretic activities. This indicates the potential of brominated pyrimidine derivatives in developing new pain and fever management drugs (Keri, Hosamani, Shingalapur, & Hugar, 2010).

Properties

IUPAC Name

5-bromo-3-(2-phenoxyethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-11-8-14-9-15(12(11)16)6-7-17-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOTXJNWNSQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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